

Application Note: (4-Nitrophenyl)urea in Agrochemical Synthesis & Development

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Compound of Interest

Compound Name: (4-Nitrophenyl)urea

CAS No.: 556-10-5

Cat. No.: B1584136

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Executive Summary

(4-Nitrophenyl)urea (CAS: 556-10-5) serves as a critical "masked" intermediate in the synthesis of high-value agrochemicals, particularly phenylurea herbicides and cytokinin-class plant growth regulators (PGRs). Its utility lies in the para-nitro group, which functions as both an electron-withdrawing modulator during urea formation and a latent amino group that can be selectively reduced to access (4-aminophenyl)urea—a gateway to complex heterocycles and sulfonylureas.

This guide provides a rigorous technical framework for the synthesis, purification, and downstream application of **(4-Nitrophenyl)urea**. It moves beyond standard textbook preparations to address yield optimization, impurity profiling, and scalable safety protocols required in modern agrochemical R&D.

Chemical Utility & Mechanism of Action

The strategic value of **(4-Nitrophenyl)urea** in agrochemistry is threefold:

- The "Masked" Nucleophile: The nitro group (

) is stable under acidic coupling conditions, allowing the urea moiety to be functionalized (e.g., alkylation) before reducing the nitro group to an amine (

) for subsequent derivatization.

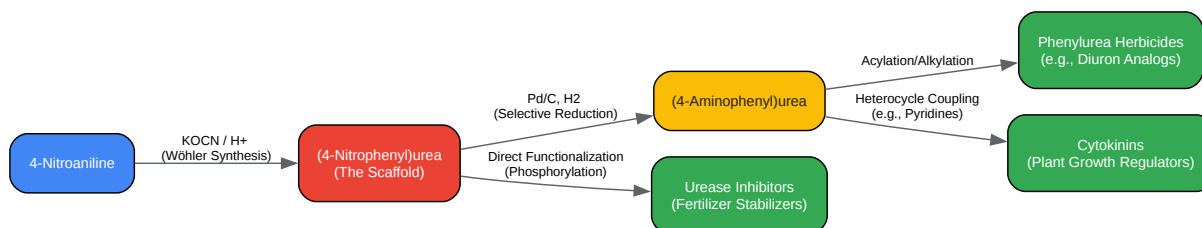
- **Electronic Activation:** In urease inhibitor development, the strong electron-withdrawing nature of the

-nitro group increases the acidity of the urea protons, enhancing binding affinity to the nickel active site of the urease enzyme [1].

- **Cytokinin Isosteres:** Substituted phenylureas (e.g., Forchlorfenuron) are potent cytokinins. **(4-Nitrophenyl)urea** analogs are used in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of the cytokinin receptor binding pocket [2].

Mechanistic Pathway & Workflow

The following diagram illustrates the central role of **(4-Nitrophenyl)urea** in diverting synthesis toward either herbicides or PGRs.



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Figure 1: Synthetic workflow illustrating the divergence from **(4-Nitrophenyl)urea** to major agrochemical classes.

Experimental Protocols

Protocol A: High-Purity Synthesis of (4-Nitrophenyl)urea

Objective: Synthesize the scaffold with >98% purity, minimizing the formation of the symmetric bis(**4-nitrophenyl**)urea byproduct.

Reagents:

- 4-Nitroaniline (13.8 g, 100 mmol)
- Potassium Cyanate (KOCN) (9.7 g, 120 mmol)
- Glacial Acetic Acid (100 mL)
- Water (Deionized, 20 mL)

Methodology:

- **Dissolution:** In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-nitroaniline in glacial acetic acid at 60°C. Note: Complete dissolution is critical to prevent heterogeneous occlusion of impurities.
- **Cyanate Addition:** Dissolve KOCN in 20 mL warm water. Add this solution dropwise to the aniline solution over 30 minutes. The reaction is exothermic; maintain temperature between 65-70°C.
- **Reaction:** Heat the mixture to 80°C for 2 hours. A thick yellow precipitate will form.
- **Quenching:** Pour the hot reaction mixture into 500 mL of ice-cold water with vigorous stirring. This precipitates the urea while keeping unreacted cyanate in solution.
- **Purification (Critical Step):** Filter the crude solid. Resuspend the solid in 200 mL of boiling ethanol. **(4-Nitrophenyl)urea** is moderately soluble in hot ethanol, while the symmetric byproduct (1,3-bis(**4-nitrophenyl**)urea) is insoluble. Filter hot to remove the byproduct.
- **Crystallization:** Cool the filtrate to 4°C overnight. Collect the pale yellow needles of pure **(4-Nitrophenyl)urea**.

Validation Criteria:

- **Melting Point:** 236–238°C (Lit. 238°C) [3].

- Yield: Expected 75-85%.

Protocol B: Catalytic Reduction to (4-Aminophenyl)urea

Objective: Convert the nitro scaffold to the active amine "gateway" intermediate without cleaving the urea bond.

Reagents:

- **(4-Nitrophenyl)urea** (5.0 g)
- 10% Palladium on Carbon (Pd/C) (0.5 g)
- Methanol (100 mL)
- Hydrogen gas (Balloon pressure or 1 atm)

Methodology:

- Setup: Purge a hydrogenation flask with nitrogen. Add the substrate, methanol, and carefully add Pd/C (pyrophoric hazard: add under inert gas).
- Hydrogenation: Introduce gas. Stir vigorously at Room Temperature (RT) for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:1).^[1] The yellow spot of the nitro compound will disappear, replaced by a lower amine spot (stains red with ninhydrin).
- Workup: Filter through a Celite pad to remove the catalyst. Safety: Keep Celite wet to prevent catalyst ignition.
- Isolation: Concentrate the filtrate under reduced pressure to yield (4-aminophenyl)urea as an off-white solid.

Analytical Characterization (HPLC-UV)

For agrochemical registration, purity profiling is mandatory.

Instrument: HPLC (Agilent 1260 or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) Detection: UV at 300 nm (Nitro) and 240 nm (Amine)

Parameter	Condition
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Gradient	0-2 min: 10% B; 2-15 min: 10% → 90% B; 15-20 min: 90% B
Retention Times	(4-Aminophenyl)urea: ~4.2 min (4-Nitrophenyl)urea: ~9.5 min Bis-urea impurity: ~12.8 min

Safety & Handling (E-E-A-T)

Risk Assessment:

- Explosion Hazard: Nitro compounds can be energetic. Never heat the dry solid above its melting point or grind vigorously.
- Toxicity: 4-Nitroaniline derivatives are potent methemoglobinemia inducers. They interfere with oxygen transport in blood.
 - Control: All handling must occur in a fume hood. Double-gloving (Nitrile) is required.
 - Emergency: In case of skin contact, wash with polyethylene glycol (PEG-400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic nitro-aromatics.

References

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